molecular formula C14H12ClFN4O2 B2402692 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899995-32-5

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2402692
CAS No.: 899995-32-5
M. Wt: 322.72
InChI Key: ZXQNHEFHEGGTHF-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and fluoro substituents on the phenyl ring, along with the hydroxyethyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazole derivative with a chlorofluorobenzyl halide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods like chromatography and recrystallization are crucial to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Tin(II) chloride in ethanol under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O2/c15-11-2-1-3-12(16)10(11)7-19-8-17-13-9(14(19)22)6-18-20(13)4-5-21/h1-3,6,8,21H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQNHEFHEGGTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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